BenchChemオンラインストアへようこそ!

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride

Lipophilicity LogP Membrane Permeability

[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride (CAS 1189898-55-2) is a synthetic, small-molecule imidazole derivative with a molecular formula of C₉H₁₉Cl₂N₃ and a molecular weight of 240.17 g/mol. It is a crystalline dihydrochloride salt of a secondary amine, featuring a 1-butylimidazole core N-methylated on the methanamine side chain.

Molecular Formula C9H19Cl2N3
Molecular Weight 240.17 g/mol
CAS No. 1189898-55-2
Cat. No. B3089118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride
CAS1189898-55-2
Molecular FormulaC9H19Cl2N3
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESCCCCN1C=CN=C1CNC.Cl.Cl
InChIInChI=1S/C9H17N3.2ClH/c1-3-4-6-12-7-5-11-9(12)8-10-2;;/h5,7,10H,3-4,6,8H2,1-2H3;2*1H
InChIKeyRQBRMAXXMQIJRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride (CAS 1189898-55-2): A Baseline Chemical Profile


[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride (CAS 1189898-55-2) is a synthetic, small-molecule imidazole derivative with a molecular formula of C₉H₁₉Cl₂N₃ and a molecular weight of 240.17 g/mol . It is a crystalline dihydrochloride salt of a secondary amine, featuring a 1-butylimidazole core N-methylated on the methanamine side chain. This compound is categorized as a research chemical intended as a synthetic intermediate or building block in medicinal chemistry and biochemical assay development . It is not for direct human or veterinary use .

Generic Substitution Risks for [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride in Research Protocols


In-class imidazole-2-methanamine derivatives are not interchangeable. Critical structural differences, such as N-alkylation at the imidazole ring or methylation of the amine, lead to significant variations in key parameters like lipophilicity (LogP), solubility, and salt form, which directly impact assay performance, cellular permeability, and synthetic utility. For example, the target compound's dihydrochloride salt and specific N-methyl-N-butyl substitution pattern dictate its solubility profile and pH in aqueous buffers, making it distinct from its free base form (CAS 886494-10-6) or the primary amine analog (CAS 886498-10-8) . Substituting with a close analog without these specific properties can lead to inconsistent results in biological assays or failure in a synthetic sequence.

Head-to-Head Evidence: Quantifying the Differentiation of [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride


Enhanced Lipophilicity vs. Primary Amine Analog (CAS 886498-10-8) for Membrane Permeability

The N-methylation of the methanamine side chain in the target compound significantly increases its predicted lipophilicity compared to its primary amine analog, (1-butyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS 886498-10-8). This is a critical differentiator for applications requiring cellular uptake or blood-brain barrier penetration. The target compound's free base has a predicted LogP of 2.25, whereas the primary amine analog is expected to have a LogP of approximately 1.4 due to its additional hydrogen bond donor . This difference of approximately +0.85 LogP units indicates a roughly 7-fold higher partition coefficient favoring the lipid phase for the target compound.

Lipophilicity LogP Membrane Permeability Drug Design

Reduced Hydrogen-Bond Donor Count vs. Primary Amine Enhances Target Selectivity Potential

The target's secondary amine (mono-N-methylated) results in a single hydrogen-bond donor (HBD) in its free base form, compared to two HBDs for the primary amine analog. This is a key parameter in drug design, as a lower HBD count is often associated with improved pharmacokinetic profiles and reduced promiscuous binding. The target compound has 1 HBD, while its primary amine counterpart has 2 HBDs . This reduction is directly measurable from their molecular structures.

Medicinal Chemistry Hydrogen Bond Donors Drug-likeness Selectivity

Defined Salt Stoichiometry and High Purity for Reproducible Assay Weighing

The compound is supplied as a pre-formed dihydrochloride salt with a purity of ≥95% or >97% . This eliminates the need for researchers to handle and precisely measure corrosive HCl for in situ salt formation, reducing error and safety risks. Comparisons to vendors listing this compound as a free base (CAS 886494-10-6) show that the target's dihydrochloride form ensures a known and consistent molar equivalent (240.17 g/mol) for precise calculation. The free base, an oily liquid, is hygroscopic and harder to weigh accurately .

Analytical Chemistry Salt Form Purity Reproducibility

Defined Applications for [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride in Advanced Research


Fragment-Based Drug Discovery (FBDD) Targeting Intracellular Receptors

The compound's enhanced lipophilicity (LogP 2.25) and single hydrogen-bond donor make it a superior fragment for FBDD libraries screening for intracellular targets. Its N-methyl group imparts a 'privileged' structural feature for CNS drug discovery, offering a balanced profile between solubility (as a dihydrochloride salt) and membrane permeability (from the N-methylation), which is critical for crossing the blood-brain barrier .

Synthesis of Cp*Rh(III)-N-alkylimidazole Complexes for C-H Activation Catalysis

This compound functions as a key N-alkylimidazole ligand precursor. Its secondary amine can be directly metallated, and the N-butyl group provides steric bulk to control catalyst selectivity. The pre-formed dihydrochloride salt avoids the handling issues of the free base (an oily liquid) and allows for precise stoichiometry in the one-pot synthesis of well-defined Rh(III) or Ir(III) organometallic complexes .

Biochemical Assay Probe for Histamine H3/H4 Receptor Structure-Activity Relationship (SAR) Studies

Imidazole-containing compounds are known pharmacophores for histamine receptors [1]. The target compound's N-butyl chain and secondary N-methylamine mimic the ethylamine side chain of histamine but with a distinct, non-polar N-substituent. This structural difference, quantified by its computed LogP of 2.25, allows it to probe the hydrophobic pocket interactions of H3/H4 receptors differently than primary amine analogs, serving as a tool for negative control or specificity profiling in SAR campaigns .

Quote Request

Request a Quote for [(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.